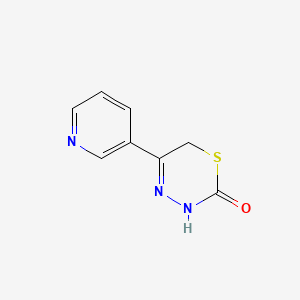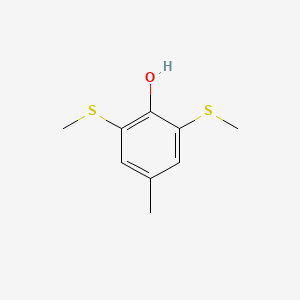
4-Methyl-2,6-bis(methylsulfanyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2,6-bis(methylsulfanyl)phenol is an organic compound with the molecular formula C11H16OS2 It is a derivative of phenol, characterized by the presence of two methylsulfanyl groups attached to the benzene ring at the 2 and 6 positions, and a methyl group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-bis(methylsulfanyl)phenol typically involves the following steps:
Starting Material: The synthesis begins with phenol as the starting material.
Methylation: The phenol undergoes methylation to introduce the methyl group at the 4 position.
Thioether Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-Methyl-2,6-bis(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxides or sulfones back to the original thioether.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original thioether.
Substitution: Brominated or nitrated derivatives of the compound.
科学的研究の応用
4-Methyl-2,6-bis(methylsulfanyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant properties and its ability to modulate enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Methyl-2,6-bis(methylsulfanyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioether groups can undergo redox reactions, influencing cellular redox balance and modulating enzyme activity. Additionally, its phenolic hydroxyl group can participate in hydrogen bonding and other interactions, affecting its biological activity.
類似化合物との比較
Similar Compounds
2,6-Bis(methylsulfanyl)phenol: Lacks the methyl group at the 4 position.
4-Methylphenol: Lacks the methylsulfanyl groups.
2,6-Dimethylphenol: Lacks the methylsulfanyl groups.
Uniqueness
4-Methyl-2,6-bis(methylsulfanyl)phenol is unique due to the presence of both methyl and methylsulfanyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
90033-54-8 |
|---|---|
分子式 |
C9H12OS2 |
分子量 |
200.3 g/mol |
IUPAC名 |
4-methyl-2,6-bis(methylsulfanyl)phenol |
InChI |
InChI=1S/C9H12OS2/c1-6-4-7(11-2)9(10)8(5-6)12-3/h4-5,10H,1-3H3 |
InChIキー |
IFJYJTCJEGWOHU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)SC)O)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


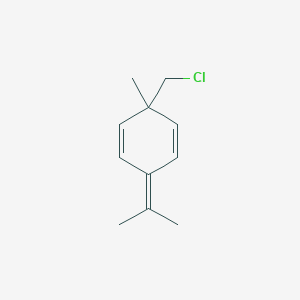



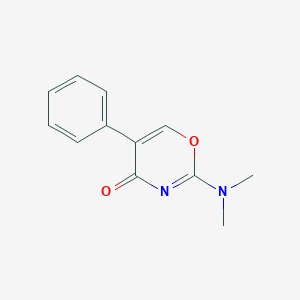
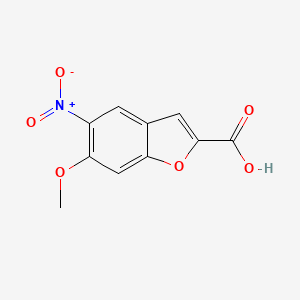
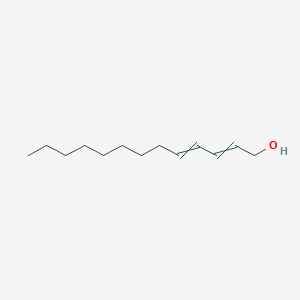
![Thiirane, [(1-methylethoxy)methyl]-](/img/structure/B14384099.png)

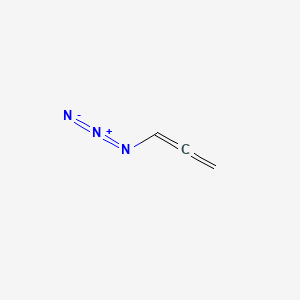
![1-[2-(2,5-Dichloro-4-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14384111.png)
![Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate](/img/structure/B14384128.png)
